N-(1,3-benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-7-8-13(23-2)12(9-10)18-15(21)16(22)20-17-19-11-5-3-4-6-14(11)24-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTZWMWOCDPAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves the reaction of 2-aminobenzothiazole with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The ethanediamide bridge undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives.
Key Findings :
-
Acidic hydrolysis proceeds faster than alkaline hydrolysis due to protonation of the amide nitrogen, increasing electrophilicity.
-
The methoxy group on the phenyl ring enhances electron density, slightly retarding alkaline hydrolysis.
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole moiety participates in electrophilic substitution reactions, primarily at the 5- and 6-positions.
Mechanistic Insights :
-
Electron-withdrawing effects of the adjacent thiazole nitrogen direct electrophiles to the 5- and 6-positions .
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Steric hindrance from the ethanediamide bridge reduces reactivity at the 4-position.
Functionalization of the Methoxy-Methylphenyl Group
The 2-methoxy-5-methylphenyl group undergoes demethylation and oxidation reactions.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 2-Hydroxy-5-methylphenyl derivative | 89% | |
| Oxidation | KMnO₄, H₂O, 100°C | 2-Methoxy-5-carboxyphenyl derivative | 63% |
Key Observations :
-
Demethylation selectively targets the methoxy group without affecting the methyl group .
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Oxidation of the methyl group to a carboxylic acid requires harsh conditions due to steric protection.
Nucleophilic Attack on the Ethanediamide Bridge
The ethanediamide linker reacts with nucleophiles such as hydrazines and Grignard reagents.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Bis-hydrazide derivative | EtOH, reflux, 6h | 78% | |
| Methylmagnesium bromide | Tertiary alcohol adduct | THF, −20°C to RT, 2h | 65% |
Mechanistic Notes :
-
Hydrazine attacks the carbonyl carbons, forming stable hydrazide products .
-
Grignard reagents preferentially target the less sterically hindered carbonyl group adjacent to the benzothiazole .
Photochemical and Thermal Stability
The compound exhibits moderate stability under UV light and heat.
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm) | Cleavage of ethanediamide bridge | 4.2 hours | |
| 150°C, inert atmosphere | Rearrangement to benzothiazole-lactam dimer | 8 hours |
Implications :
-
Photodegradation limits its utility in light-exposed applications .
-
Thermal rearrangement suggests potential for generating novel heterocycles .
Coordination Chemistry
The benzothiazole nitrogen and carbonyl oxygen act as ligands for metal ions.
| Metal Ion | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) | Octahedral complex | 4.8 | |
| Fe(III) | Tetragonal distortion | 3.9 |
Applications :
-
Metal complexes show enhanced solubility and catalytic activity in cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry and Anti-Tubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide, as effective agents against Mycobacterium tuberculosis (M. tuberculosis). The compound has been synthesized through various methodologies, including diazo-coupling and molecular hybridization techniques. The biological evaluation revealed promising anti-tubercular activity with moderate to good inhibition against M. tuberculosis strains.
Table 1: Anti-Tubercular Activity of Benzothiazole Derivatives
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Isoniazid) | 0.2 | - |
The synthesis of this compound involves complex reactions, such as the Knoevenagel condensation of benzothiazole derivatives with various aromatic aldehydes, leading to the formation of new anti-tubercular agents .
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer activities. Studies indicate that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including pancreatic cancer. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Study: Anti-Cancer Activity
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against pancreatic cancer cells. The results demonstrated that compounds similar to this compound showed promising results in inhibiting cell proliferation and promoting apoptosis .
Neuroprotective Effects
Another significant application of this compound is in the treatment of neurodegenerative diseases. Research indicates that benzothiazole derivatives can act as multi-target-directed ligands for neuroprotection by inhibiting enzymes such as monoamine oxidase and cholinesterase.
Table 2: Neuroprotective Activity
| Compound | MAO-B Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (Donepezil) | TBD | TBD |
In vitro studies have shown that certain derivatives exhibit significant inhibition against these enzymes, suggesting their potential utility in developing therapeutic agents for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences and Implications
Benzothiazole vs. Benzoimidazole/Thiazole Cores :
- The benzothiazole core in the target compound is distinct from benzoimidazole () or thiazole () cores in analogs. Benzothiazoles are electron-deficient systems that enhance π-π stacking with aromatic residues in enzyme active sites, whereas benzoimidazoles may exhibit altered binding due to additional nitrogen atoms .
Linker Variations: The ethanediamide linker in the target compound provides two amide bonds, enabling stronger hydrogen-bonding interactions compared to single-amide linkers (e.g., acetamide in ).
Substituent Effects :
Pharmacological Hypotheses
- Kinase Inhibition : Compounds with benzothiazole-ethanediamide motifs (e.g., ) are reported in kinase-targeted patents, implying similar mechanisms for the target compound.
- Antimicrobial Activity : Benzothiazole derivatives in and exhibit antimicrobial properties, which the target compound may share due to its planar aromatic system.
Biological Activity
N-(1,3-benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has the following chemical formula:
- Formula : C23H20N2O2S
- Molecular Weight : 396.48 g/mol
Synthesis
The synthesis typically involves the condensation of 2-aminobenzothiazole with 2-methoxy-5-methylbenzoyl chloride under basic conditions. Common bases used include triethylamine or pyridine, facilitating the formation of the amide bond. The process may also employ purification techniques such as recrystallization and chromatography to achieve high purity levels .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at <40 μg/mL and Escherichia coli at <132 μg/mL .
Antitumor Activity
The compound has also demonstrated promising antitumor activity. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including lung cancer cells (HCC827 and NCI-H358), with IC50 values around 6.26 μM and 6.48 μM respectively in 2D assays . However, the activity was less pronounced in 3D culture models, indicating a need for further optimization of the compound's structure for enhanced efficacy.
Anti-inflammatory Properties
Benzothiazole derivatives are known to exhibit anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways . The specific pathways affected by this compound require further investigation.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or DNA replication.
- Receptor Interaction : The compound could interact with receptors involved in tumor growth or inflammation, leading to therapeutic effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The findings indicated that this compound effectively inhibited bacterial growth across multiple strains, suggesting its potential as a lead compound for developing new antibiotics .
Antitumor Activity Assessment
In another study focusing on antitumor properties, researchers tested this compound against several cancer cell lines. The results showed significant cytotoxicity in 2D cultures but reduced efficacy in 3D models, highlighting the complexity of tumor environments and the need for advanced testing methods .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Antitumor | <40 (S. aureus) | 6.26 (HCC827) |
| N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | Antimicrobial | <50 (E. coli) | Not specified |
| N-(5-chlorophenyl)-1,3-benzothiazol-2-amine | Antitumor | Not specified | 8.00 (A549) |
Q & A
Basic: What experimental methods are recommended for synthesizing N-(1,3-benzothiazol-2-yl)-N'-(2-methoxy-5-methylphenyl)ethanediamide?
Methodological Answer:
Synthesis typically involves coupling reactions between benzothiazole and methoxyphenyl precursors. Key steps include:
- Precursor preparation : 2-Amino-1,3-benzothiazole derivatives and 2-methoxy-5-methylphenyl-acetamide intermediates are synthesized via nucleophilic substitution or condensation reactions .
- Coupling reaction : Use of activating agents (e.g., DMF, potassium carbonate) under reflux conditions in solvents like chloroform or ethanol. Reaction progress is monitored via TLC .
- Purification : Crystallization from ethanol or column chromatography yields the pure compound .
Basic: What are the common chemical reactions observed for this compound in synthetic workflows?
Methodological Answer:
The compound undergoes reactions typical of amides and aromatic systems:
- Substitution : Nucleophilic attack at the benzothiazole C2 position or methoxyphenyl ring, facilitated by electron-withdrawing groups .
- Oxidation/Reduction : The benzothiazole sulfur or methoxy group can be oxidized (e.g., with KMnO₄) or reduced (e.g., LiAlH₄) to modify reactivity .
- Hydrolysis : Acidic/basic conditions cleave the ethanediamide bond, yielding carboxylic acid and amine intermediates .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
- X-ray diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between benzothiazole N and methoxyphenyl O) .
- Refinement tools : SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization and geometry analysis) are standard. Hydrogen bonding networks and anisotropic displacement parameters are critically analyzed .
Advanced: What challenges arise during crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
- Disorder in aromatic rings : Methoxy or methyl groups may exhibit positional disorder. Partial occupancy models or restrained refinement in SHELXL improve accuracy .
- Twinned crystals : Data from twinned specimens require integration with programs like CELL_NOW and refinement using TWIN/BASF commands in SHELXL .
- Weak diffraction : High-resolution synchrotron data or cryocooling (100 K) enhances data quality for low-symmetry space groups (e.g., triclinic P1) .
Advanced: How can researchers evaluate the biological activity of this compound, and what structural features influence its mechanism?
Methodological Answer:
- In vitro assays : Screen for antimicrobial/anticancer activity using cell viability assays (MTT) or enzyme inhibition studies (e.g., kinase assays). The benzothiazole moiety often intercalates DNA or binds enzyme active sites .
- SAR studies : Modifying the methoxy group’s position or substituting the benzothiazole ring alters bioactivity. For example, electron-donating groups enhance membrane permeability .
- Metabolic stability : LC-MS/MS tracks metabolic pathways (e.g., O-demethylation of the methoxy group in liver microsomes) .
Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-validation : Compare NMR (¹H/¹³C), IR, and X-ray data. For example, conflicting NOE signals may indicate conformational flexibility, resolved via DFT calculations or variable-temperature NMR .
- Statistical metrics : Use R-factors (e.g., Rint < 0.05) and goodness-of-fit (GOF ≈ 1) in crystallography to assess model reliability .
- Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
